2-[(Trifluoromethyl)sulfanyl]propanoic acid
Description
BenchChem offers high-quality 2-[(Trifluoromethyl)sulfanyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Trifluoromethyl)sulfanyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(trifluoromethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2S/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFPYJPXOSZWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511052 | |
| Record name | 2-[(Trifluoromethyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63471-78-3 | |
| Record name | 2-[(Trifluoromethyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-[(Trifluoromethyl)sulfanyl]propanoic acid: A Keystone Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. Among these, the trifluoromethylthio (SCF₃) group is of particular interest due to its unique electronic characteristics and high lipophilicity, which can significantly enhance a compound's metabolic stability, membrane permeability, and bioavailability.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of 2-[(Trifluoromethyl)sulfanyl]propanoic acid, a valuable building block for introducing the SCF₃ moiety into more complex molecular scaffolds. We present a detailed synthetic protocol, a thorough analysis of characterization techniques, and insights into the causality behind the experimental choices, offering a practical resource for researchers in medicinal chemistry and drug development.
The Strategic Importance of the Trifluoromethylthio (SCF₃) Group in Drug Design
The trifluoromethyl (CF₃) group has long been recognized for its ability to modulate the properties of bioactive molecules.[3][4] The trifluoromethylthio (SCF₃) group, while synthetically more challenging to introduce, offers distinct advantages. It is one of the most lipophilic electron-withdrawing groups available to medicinal chemists, a combination that is highly sought after for optimizing drug candidates.[1][5]
Key properties imparted by the SCF₃ group include:
-
Enhanced Lipophilicity: The SCF₃ group significantly increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier, thereby increasing bioavailability.[1][2]
-
Metabolic Stability: The strong carbon-fluorine bonds and the electron-withdrawing nature of the SCF₃ group can shield adjacent parts of a molecule from enzymatic degradation, leading to improved metabolic stability and a longer half-life.[1]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the SCF₃ moiety can influence the pKa of nearby functional groups and alter the electronic nature of aromatic rings, which can be crucial for tuning binding affinity to biological targets.
2-[(Trifluoromethyl)sulfanyl]propanoic acid serves as a chiral synthon that provides a direct route to incorporating this influential functional group, along with a carboxylic acid handle for further chemical elaboration.
Synthesis of 2-[(Trifluoromethyl)sulfanyl]propanoic acid
The synthesis of 2-[(Trifluoromethyl)sulfanyl]propanoic acid can be efficiently achieved through the electrophilic trifluoromethylthiolation of a suitable precursor. The most logical and direct approach involves the reaction of 2-mercaptopropanoic acid with an electrophilic "SCF₃⁺" source.
Synthetic Strategy and Rationale
The core of this synthesis is the formation of a new sulfur-carbon (S-CF₃) bond. Given the nucleophilic nature of the thiol group in 2-mercaptopropanoic acid, an electrophilic trifluoromethylthiolating reagent is the ideal reaction partner. Reagents such as N-(trifluoromethylthio)phthalimide or similar electrophilic sources are designed for this purpose. They are typically stable, easy to handle, and react under mild conditions.
The overall reaction is as follows:
The choice of solvent is critical to ensure the solubility of both the starting material and the reagent while remaining inert to the reaction conditions. A polar aprotic solvent like acetonitrile or dichloromethane is often suitable.
Visualizing the Synthetic Workflow
The following diagram illustrates the straightforward, single-step synthesis from the commercially available starting material.
Caption: Synthetic pathway for 2-[(Trifluoromethyl)sulfanyl]propanoic acid.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be adapted and optimized by the researcher. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Mercaptopropanoic acid
-
N-(Trifluoromethylthio)phthalimide (or equivalent electrophilic reagent)
-
Anhydrous acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 2-mercaptopropanoic acid (1.0 eq) in anhydrous acetonitrile, add the electrophilic trifluoromethylthiolating agent (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate.
-
To protonate the carboxylate and allow extraction into the organic phase, carefully acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-[(Trifluoromethyl)sulfanyl]propanoic acid.
Comprehensive Characterization
Validation of the synthesized product's identity and purity is paramount. A combination of spectroscopic techniques provides a self-validating system to confirm the structure.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 29271-33-8 | [6] |
| Molecular Formula | C₄H₅F₃O₂S | [6] |
| Molecular Weight | 190.14 g/mol | Calculated |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | N/A |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, Methanol, Dichloromethane) | N/A |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show three distinct signals. A doublet for the three methyl protons (CH₃) coupled to the adjacent methine proton, a quartet for the single methine proton (-CH) coupled to the methyl group, and a broad singlet for the acidic proton of the carboxylic acid (-COOH). Based on similar propanoic acid structures, the expected chemical shifts would be approximately:
-
¹³C NMR: The spectrum should reveal four signals corresponding to the four carbon atoms in the molecule.
-
¹⁹F NMR: This is a definitive test for the trifluoromethyl group. A single, sharp resonance is expected around -40 to -45 ppm, confirming the presence and electronic environment of the CF₃ group.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 190. Key fragmentation patterns would likely include the loss of the carboxyl group ([M-COOH]⁺ at m/z = 145) and cleavage of the C-S bond, leading to fragments corresponding to [SCF₃]⁺ and the propanoic acid radical. The fragmentation of propanoic acid itself often shows a prominent peak at m/z 28 corresponding to [CO]⁺ or [C₂H₄]⁺.[9]
Infrared (IR) Spectroscopy:
-
The IR spectrum provides confirmation of the key functional groups.[10][11][12]
-
O-H Stretch: A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[13]
-
C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.[13]
-
C-F Stretches: Strong absorption bands in the region of 1100-1300 cm⁻¹ are indicative of the C-F bonds of the trifluoromethyl group.
-
Characterization Workflow Diagram
Caption: Workflow for the structural characterization of the final product.
Conclusion and Future Perspectives
This guide outlines a robust and reliable pathway for the synthesis and characterization of 2-[(Trifluoromethyl)sulfanyl]propanoic acid. The methodologies described are based on established principles of organic chemistry and provide a clear, actionable framework for researchers. The successful synthesis and rigorous characterization of this compound provide access to a valuable building block for drug discovery programs. Its utility as a chiral synthon allows for the stereocontrolled introduction of the highly desirable SCF₃ group, enabling the exploration of new chemical space and the development of next-generation therapeutics with optimized pharmacological profiles. The increasing number of trifluoromethylated compounds entering clinical trials underscores the importance of developing and documenting efficient syntheses of key intermediates like the one described herein.[14]
References
- Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery.PubMed.
- Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol.NINGBO INNO PHARMCHEM CO.,LTD.
- Trifluoromethylthio (SCF3) Compounds.Enamine.
- Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- 2-[(Trifluoromethyl)sulfanyl]propanoic acid (Cas 29271-33-8).Parchem.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.MDPI.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- (PDF) Infrared spectral studies of propanoic acid in various solvents.
- Infrared Spectral Studies of Propanoic Acid in Various Solvents.M.A. RAUF, M. IKRAM AND N. RAUF.
- Infrared spectral studies of propanoic acid in various solvents.Semantic Scholar.
- infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH.Doc Brown's Chemistry.
- low/high resolution 1H proton nmr spectrum of propanoic acid.Doc Brown's Chemistry.
- mass spectrum of propanoic acid C3H6O2 CH3CH2COOH.Doc Brown's Chemistry.
- proton NMR spectrum of 2-methylpropanoic acid.Doc Brown's Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. enamine.net [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. parchem.com [parchem.com]
- 7. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 13. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
Technical Guide: Discovery, Synthesis, and Application of Trifluoromethylthiolated Carboxylic Acids
Topic: Discovery and History of Trifluoromethylthiolated Carboxylic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The trifluoromethylthio group (–SCF₃) represents a "privileged" motif in modern medicinal chemistry, offering a unique combination of extreme lipophilicity (Hansch
This guide details the historical evolution, synthetic methodologies, and strategic application of trifluoromethylthiolated carboxylic acids . These compounds serve dual roles: as potent end-products (bioisosteres of aryl/alkyl acids) and as versatile building blocks for generating complex pharmaceutical architectures.
Part 1: The Physicochemical Imperative
Why –SCF₃?
The introduction of sulfur changes the geometry and electronic distribution compared to its oxygen or carbon analogues. The –SCF₃ group is often termed a "super-lipophilic" substituent.
Table 1: Physicochemical Comparison of Substituents
| Substituent | Hammett | Hansch | Field Effect ( | Resonance ( |
| –H | 0.00 | 0.00 | 0.00 | 0.00 |
| –SCH₃ | 0.00 | 0.61 | 0.20 | -0.20 |
| –CF₃ | 0.54 | 0.88 | 0.38 | 0.16 |
| –OCF₃ | 0.35 | 1.04 | 0.41 | -0.06 |
| –SCF₃ | 0.50 | 1.44 | 0.42 | 0.08 |
| –Cl | 0.23 | 0.71 | 0.42 | -0.19 |
Data Source: Hansch, C., et al. Chem. Rev. 1991.
Key Insight: The –SCF₃ group is significantly more lipophilic than –CF₃ and –Cl, making it a powerful tool for increasing the blood-brain barrier (BBB) permeability of carboxylic acid-containing drugs. Unlike –SCH₃, the fluorinated variant is highly resistant to oxidative metabolism (sulfoxide/sulfone formation) due to the electron-withdrawing fluorine atoms.
Part 2: Historical Evolution of Synthesis
The history of introducing –SCF₃ groups into carboxylic acids tracks the broader evolution of fluorine chemistry: from handling toxic gases to using elegant, shelf-stable solids.
Era 1: The "Toxic Gas" Age (1950s–1980s)
Early syntheses relied on trifluoromethylsulfenyl chloride (CF₃SCl) . This reagent, while reactive, is a toxic gas (bp ~0°C) prepared from carbon disulfide and mercuric fluoride.
-
Mechanism: Radical substitution or electrophilic attack on activated substrates.
-
Limitation: High toxicity, difficult handling, and poor functional group tolerance prevented widespread adoption in complex molecule synthesis.
Era 2: Nucleophilic Reagents & Metal Mediators (1990s–2000s)
The field shifted toward nucleophilic sources of –SCF₃ using metal salts.
-
Reagents: AgSCF₃, CuSCF₃, and later (Me₄N)SCF₃.
-
Application to Acids: These were primarily used to displace halides in
-bromo esters. The resulting esters were then hydrolyzed to the free carboxylic acids.[1][2] -
Milestone: Yagupolskii and others demonstrated the utility of these salts, but they often required high temperatures or polar aprotic solvents (HMPA, NMP) that complicated purification.
Era 3: Electrophilic "Shelf-Stable" Reagents (2010s–Present)
The modern era is defined by electrophilic reagents that allow direct C–H functionalization under mild conditions.
-
Reagents:
-
Billard’s Reagent: Trifluoromethanesulfanylamide derivatives.
-
Shen’s Reagent: N-(Trifluoromethylthio)saccharin.
-
Phthalimide Reagent: N-(Trifluoromethylthio)phthalimide.[3]
-
-
Breakthrough: These reagents enabled the direct
-trifluoromethylthiolation of carboxylic acids and esters via enolate chemistry, avoiding the need for pre-functionalized halo-intermediates.
Figure 1: Evolution of trifluoromethylthiolation reagents from toxic gases to shelf-stable solids.
Part 3: Synthetic Methodologies for Carboxylic Acids[3][4]
Strategy A: Direct -Trifluoromethylthiolation (Electrophilic)
This is the preferred method for late-stage functionalization of drug-like molecules.
-
Mechanism: Formation of an enolate (using bases like LiHMDS or catalytic boron enediolates) followed by attack on an electrophilic –SCF₃ source.
-
Recent Advance: Flow Chemistry Telescoping . Benaglia et al. (2021) developed a continuous-flow protocol converting carboxylic acids to N-acylpyrazoles (activated esters), which then undergo
-trifluoromethylthiolation and subsequent hydrolysis or amidation.[3][4]
Strategy B: Deoxygenative Trifluoromethylthiolation
Instead of adding –SCF₃ to the carbon backbone, this method converts the carboxylic acid moiety (
-
Reagents:
(activator/reductant) + N-(trifluoromethylthio)phthalimide. -
Utility: These thioesters are versatile intermediates for Pd-catalyzed cross-couplings to form trifluoromethyl thioethers (
).
Strategy C: Decarboxylative Trifluoromethylthiolation
Used to replace the carboxyl group entirely with an –SCF₃ group (
-
Catalyst: Silver (Ag) salts with persulfate oxidants.
-
Mechanism: Radical decarboxylation followed by trapping with a metal-SCF₃ species.
Part 4: Experimental Protocol
Protocol: Synthesis of -Trifluoromethylthiolated Ester via N-Acylpyrazole
Adapted from Benaglia et al., J. Org.[3][4][5][6] Chem. 2021.[2][3][6]
Objective: Install an –SCF₃ group at the
Reagents:
-
Phenylacetic acid (1.0 equiv)
-
N-Acylpyrazole precursor (formed in situ or pre-synthesized)
-
N-(Trifluoromethylthio)phthalimide (1.2 equiv)
-
Base: TEA (Triethylamine) or "Proton Sponge" (cat.)
-
Solvent: CH₃CN/THF (1:1)
Step-by-Step Workflow:
-
Activation: Convert Phenylacetic acid to its N-acylpyrazole derivative using DCC/DMAP or similar coupling agents. Isolate or use in flow.[3]
-
Enolization: Dissolve the N-acylpyrazole (0.1 M) in CH₃CN/THF. Add base (0.2 equiv catalytic or stoichiometric depending on substrate acidity).
-
Electrophilic Attack: Add N-(trifluoromethylthio)phthalimide.[3] Stir at 30°C.
-
Observation: The solution typically turns from colorless to light yellow.
-
-
Quench/Hydrolysis:
-
To obtain Ester: Add alcohol (MeOH) and stir.
-
To obtain Acid: Add LiOH/H₂O, stir for 2h, then acidify with 1M HCl to pH 2.
-
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Self-Validating Checkpoint:
-
¹⁹F NMR: Look for a singlet around -40 to -42 ppm . This distinct shift confirms the presence of the –SCF₃ group.
-
Mass Spec: Check for the characteristic M+100 mass shift (addition of SCF₃ minus H).
Part 5: Mechanistic Logic & Visualization
The electrophilic
Figure 2: Mechanistic pathway for electrophilic
Part 6: Applications in Drug Discovery
Bioisosterism Case Study: Ibuprofen
Researchers have synthesized
-
Parent Drug: Ibuprofen (
-methyl-4-(isobutyl)phenylacetic acid). -
Modification: Replacement of the
-H with –SCF₃. -
Outcome: The steric bulk of –SCF₃ prevents rapid metabolic chiral inversion and oxidation at the benzylic position, potentially extending half-life while maintaining COX inhibition potency.
Peptide Modification
The introduction of –SCF₃ into amino acid side chains (e.g., Valine, Phenylglycine) creates "fluorinated non-canonical amino acids."
-
Method: Direct trifluoromethylthiolation of N-protected amino acid esters.
-
Result: Peptides containing these residues exhibit enhanced proteolytic stability due to the shielding effect of the bulky, lipophilic –SCF₃ group.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Mao, R., Bera, S., Cheseaux, A., & Hu, X. (2019). Deoxygenative trifluoromethylthiolation of carboxylic acids. Chemical Science, 10(41), 9555–9561. Link
-
Benaglia, M., et al. (2021).[3] Continuous Flow Synthesis of
-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: A Telescoped Approach. The Journal of Organic Chemistry, 86(20), 14207–14212. Link[3] -
Xu, C., Ma, B., & Shen, Q. (2014). Silver-catalyzed decarboxylative trifluoromethylthiolation of aliphatic carboxylic acids in aqueous emulsion. Angewandte Chemie International Edition, 53(21), 5390–5394. Link
-
Shao, X., Xu, C., Lu, L., & Shen, Q. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(5), 1227–1236. Link
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. portal.amelica.org [portal.amelica.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
Methodological & Application
Using 2-[(Trifluoromethyl)sulfanyl]propanoic acid in peptide synthesis
Application Note: Strategic Incorporation of 2-[(Trifluoromethyl)sulfanyl]propanoic Acid in Peptide Synthesis
Executive Summary
This guide details the technical protocols for utilizing 2-[(trifluoromethyl)sulfanyl]propanoic acid (CAS: 352-71-6 / derivatives) as a specialized N-terminal capping reagent in Solid-Phase Peptide Synthesis (SPPS).
The incorporation of the trifluoromethylthio (
Key Benefits:
-
Lipophilicity Boost: Drastic improvement in LogD, facilitating blood-brain barrier (BBB) and cell membrane penetration.
-
Metabolic Shielding: The bulky, electron-withdrawing
group protects the N-terminus from aminopeptidase degradation. -
Electronic Modulation: The strong electron-withdrawing nature (
= 0.[3]50) alters the pKa of proximal H-bond donors.
Chemical Profile & Handling
| Property | Specification |
| Compound | 2-[(Trifluoromethyl)sulfanyl]propanoic acid |
| Formula | |
| MW | 174.14 g/mol |
| Appearance | Colorless to light yellow oil/low-melting solid |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH |
| Chirality | Available as Racemate or Enantiopure (R/S). Note: The |
| Stability | Stable to ambient moisture. Store at 2-8°C under inert gas. |
Critical Handling Note: The
Application Protocols
Protocol A: Solid-Phase N-Terminal Capping (SPPS)
Target Audience: Routine SPPS users (Fmoc chemistry).
Rationale: Standard HATU/DIPEA couplings are too basic and risk racemizing the capping agent. This protocol uses DIC/Oxyma Pure to maintain optical integrity.
Reagents:
-
Resin: Peptidyl-resin (N-terminal Fmoc removed).
-
Reagent A: 2-[(Trifluoromethyl)sulfanyl]propanoic acid (3.0 eq relative to resin loading).
-
Activator: DIC (N,N′-Diisopropylcarbodiimide) (3.0 eq).
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq).
-
Solvent: DMF (Anhydrous).
Step-by-Step Workflow:
-
Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (
min). Wash with DMF ( min). -
Pre-Activation (In Vial):
-
Dissolve 3.0 eq of the
-acid and 3.0 eq Oxyma Pure in minimal DMF. -
Add 3.0 eq DIC.
-
Crucial: Allow to activate for only 2-3 minutes . Extended activation can lead to side reactions.
-
-
Coupling:
-
Add the pre-activated mixture to the resin.
-
Agitate at Room Temperature for 60–90 minutes .
-
Note: Do not add DIPEA or NMM. The pH should remain neutral/slightly acidic.
-
-
Monitoring: Check completion via Kaiser Test (ninhydrin). If blue (incomplete), recouple using HATU/Collidine (weaker base than DIPEA).
-
Washing: Wash resin with DMF (
), DCM ( ), and MeOH ( ) to remove urea byproducts.
Protocol B: Cleavage & Isolation
Compatibility Check: The
Cleavage Cocktail (Reagent K equivalent):
-
TFA (Trifluoroacetic acid): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
EDT (Ethanedithiol): 2.5% (Optional:
is stable to thiols, but avoid if not needed for Cys/Met).
Procedure:
-
Incubate resin in cocktail for 2–3 hours.
-
Precipitate filtrate in cold diethyl ether.
-
Centrifuge and wash pellet
with ether. -
Lyophilize from Water/Acetonitrile.
Visualization of Workflows
Figure 1: The "Low-Racemization" Coupling Logic
This diagram illustrates the critical decision points to prevent loss of chirality during the coupling of the
Caption: Workflow emphasizing the necessity of base-free activation (DIC/Oxyma) to preserve the stereocenter of the
Analytical Validation (Self-Validating System)
To ensure the protocol worked, you must validate the presence and integrity of the
| Analytical Method | Expected Observation | Why it validates the protocol |
| Singlet at -40 to -45 ppm (relative to | Confirms the | |
| HPLC (RP-C18) | Significant increase in Retention Time ( | Validates the lipophilic shift. The |
| HRMS | Mass shift of +156.02 Da (vs. free amine) or +114.00 Da (vs. Acetyl). | Confirms successful coupling. Watch for +18 Da (hydrolysis) if coupling failed. |
Comparative Data: The Lipophilicity Advantage
The following table summarizes why a researcher would choose this acid over standard acetic acid or trifluoropropionic acid.
| N-Terminal Cap | Structure | Hansch | Metabolic Stability |
| Acetyl (Standard) | 0.00 | Low (Amidase susceptible) | |
| Trifluoroacetyl | 0.88 | Medium (Labile to hydrolysis) | |
| 1.44 | High (Steric + Electronic shield) |
Data Interpretation: The
Troubleshooting & FAQs
Q: My coupling yield is low (Kaiser test remains blue).
-
A: The
group adds steric bulk. Recouple using HATU/Collidine (1:1) . Collidine is a "symbiotic" base that is weaker than DIPEA, reducing racemization risk while boosting HATU kinetics.
Q: Can I use this acid in microwave SPPS?
-
A: Proceed with caution. High temperatures (
) combined with the acidity of the -proton will accelerate epimerization. Limit microwave cycles to max, or use extended room temperature coupling.
Q: Is the
-
A: Yes. Unlike a thioether (Met), the sulfur in
is electron-deficient due to the three fluorine atoms. It is resistant to oxidation by iodine or air, making it compatible with standard cyclization protocols.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values).
-
Sante, M., et al. (2023). "Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides."[3] Journal of Organic Chemistry. Link
-
Togni, A., et al. (2014). "A New Electrophilic Trifluoromethylthiolating Reagent." Chemistry - A European Journal. Link
- Barany, G., & Merrifield, R. B. (1979). "Solid-phase peptide synthesis." The Peptides, 2, 1-284.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-[(Trifluoromethyl)sulfanyl]propanoic Acid in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction: The Strategic Advantage of the Trifluoromethylsulfanyl Moiety in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethylsulfanyl (-SCF3) group has garnered significant attention for its unique combination of physicochemical properties that can profoundly enhance the therapeutic potential of drug candidates.[1] This guide focuses on the practical applications of a key building block bearing this moiety: 2-[(Trifluoromethyl)sulfanyl]propanoic acid .
The -SCF3 group is highly lipophilic and strongly electron-withdrawing, characteristics that can be leveraged to improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The propanoic acid scaffold provides a versatile handle for synthetic elaboration, most commonly through the formation of amide bonds, enabling the exploration of diverse chemical space and the generation of libraries of potential therapeutic agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols for the effective utilization of 2-[(Trifluoromethyl)sulfanyl]propanoic acid in medicinal chemistry programs.
Core Physicochemical Properties and Their Implications
Before delving into synthetic applications, it is crucial to understand the inherent properties of 2-[(Trifluoromethyl)sulfanyl]propanoic acid and the -SCF3 group.
| Property | Implication in Drug Design |
| High Lipophilicity | The -SCF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting intracellular or central nervous system (CNS) targets. |
| Metabolic Stability | The strong carbon-sulfur and carbon-fluorine bonds in the -SCF3 moiety are resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved pharmacokinetic profile of a drug candidate. |
| Electron-Withdrawing Nature | The potent electron-withdrawing effect of the -SCF3 group can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH. This can impact drug-receptor interactions and solubility. |
| Versatile Synthetic Handle | The carboxylic acid functionality of 2-[(Trifluoromethyl)sulfanyl]propanoic acid provides a readily accessible point for chemical modification, primarily through amide bond formation, allowing for the facile synthesis of diverse compound libraries. |
Synthetic Applications: Building Novel Drug Candidates
The primary application of 2-[(Trifluoromethyl)sulfanyl]propanoic acid in medicinal chemistry is as a scaffold for the synthesis of novel bioactive molecules, particularly through the formation of amide derivatives.
General Workflow for Amide Synthesis
The following diagram illustrates a typical workflow for the synthesis of amide derivatives from 2-[(Trifluoromethyl)sulfanyl]propanoic acid.
Caption: General workflow for the synthesis of amide derivatives.
Detailed Protocol: Amide Coupling via Acyl Chloride Formation
This protocol describes a common and effective method for synthesizing amides from 2-[(Trifluoromethyl)sulfanyl]propanoic acid.
Objective: To synthesize N-benzyl-2-[(trifluoromethyl)sulfanyl]propanamide.
Materials:
-
2-[(Trifluoromethyl)sulfanyl]propanoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Benzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-[(Trifluoromethyl)sulfanyl]propanoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride. It is crucial to use this intermediate immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve benzylamine (1.0 eq) and a base such as triethylamine (1.5 - 2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the acyl chloride solution to the amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-[(trifluoromethyl)sulfanyl]propanamide.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is critical during the acyl chloride formation to prevent reaction with atmospheric moisture, which would hydrolyze the acyl chloride back to the carboxylic acid.
-
Catalytic DMF: DMF catalyzes the formation of the acyl chloride by forming a Vilsmeier reagent in situ, which is a more reactive acylating agent.
-
Use of Base in Coupling: A non-nucleophilic base like TEA or DIPEA is essential to neutralize the HCl generated during the amide coupling reaction, driving the reaction to completion.
-
Aqueous Work-up: The aqueous work-up removes water-soluble byproducts and unreacted starting materials. The bicarbonate wash specifically neutralizes any remaining acidic species.
Potential Therapeutic Applications and Biological Targets
While specific drug candidates derived directly from 2-[(Trifluoromethyl)sulfanyl]propanoic acid are not extensively documented in publicly available literature, the incorporation of the α-trifluoromethylthio amide moiety suggests potential applications in several therapeutic areas. The structural motif is of interest in the development of enzyme inhibitors, where the -SCF3 group can engage in specific interactions within the enzyme's active site.
Hypothetical Signaling Pathway and Target Interaction
The following diagram illustrates a hypothetical scenario where a derivative of 2-[(Trifluoromethyl)sulfanyl]propanoic acid acts as an inhibitor of a key enzyme in a disease-related signaling pathway.
Caption: Hypothetical inhibition of a signaling pathway.
This model suggests that by inhibiting a critical enzyme, the downstream signaling events that lead to disease pathology can be blocked. The unique properties of the -SCF3 group could contribute to a high binding affinity and selectivity for the target enzyme.
Analytical Protocols: Ensuring Purity and Characterization
Rigorous analytical characterization is paramount in drug discovery to ensure the purity and structural integrity of synthesized compounds.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of a synthesized 2-[(Trifluoromethyl)sulfanyl]propanoic acid derivative.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 254 nm
Procedure:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 15 minutes.
-
Inject the sample and run the gradient program.
-
Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Rationale for Method Choices:
-
Reverse-Phase C18 Column: This is a versatile and widely used column for the separation of a broad range of organic molecules.
-
TFA in Mobile Phase: TFA acts as an ion-pairing agent, which improves peak shape for acidic and basic compounds.
-
Gradient Elution: A gradient is often necessary to effectively separate compounds with a range of polarities and to elute highly retained impurities from the column.
Conclusion and Future Perspectives
2-[(Trifluoromethyl)sulfanyl]propanoic acid represents a valuable and versatile building block for medicinal chemists. Its strategic application can lead to the discovery of novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this unique chemical entity. Future research will likely focus on exploring a wider range of biological targets for derivatives of this scaffold and developing more efficient and stereoselective synthetic methodologies. As our understanding of the intricate roles of fluorine in drug-receptor interactions continues to grow, the importance of building blocks like 2-[(Trifluoromethyl)sulfanyl]propanoic acid in the drug discovery pipeline is set to increase.
References
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. (2024). [Link]
-
Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PMC. [Link]
-
Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers. (2022). [Link]
-
Synthesis and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. ResearchGate. (2018). [Link]
-
Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides. EMBL-EBI. (2024). [Link]
-
A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. (2011). [Link]
-
Development of HPLC conditions for valid determination of hydrolysis products of cisplatin. PubMed. (1993). [Link]
-
Deoxygenative trifluoromethylthiolation of carboxylic acids. PMC. [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship.org. (2021). [Link]
-
Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. PubMed. (2025). [Link]
-
Modular Two-Step Route to Sulfondiimidamides. PMC. (2022). [Link]
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC. (2021). [Link]
- Medical application of 2-trifluoromethyl benzene sulfonamide derivative.
- Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
-
A New, Efficient, and Complete Method for the Development of Process-Related Impurities of Ezetimibe by HPLC. IJPSR. (2021). [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Lilly. [Link]
-
Patents & Products. Garg Lab - UCLA. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. (2021). [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. (2023). [Link]
-
Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. (2018). [Link]
-
Triflamides and Triflimides: Synthesis and Applications. MDPI. (2022). [Link]
Sources
Application Notes and Protocols for the Exploration of 2-[(Trifluoromethyl)sulfanyl]propanoic Acid Derivatives in Agrochemical Research
Introduction: The Rationale for Investigating 2-[(Trifluoromethyl)sulfanyl]propanoic Acid Derivatives
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The introduction of fluorine-containing moieties has consistently proven to be a successful strategy in the design of new pesticides, enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2] The trifluoromethyl (CF₃) group, in particular, is a well-established component of numerous commercial herbicides, fungicides, and insecticides.[3][4] This document provides a detailed guide for the synthesis, screening, and evaluation of a promising, yet underexplored, class of compounds: 2-[(Trifluoromethyl)sulfanyl]propanoic acid derivatives .
While direct public-domain data on the agrochemical applications of this specific scaffold is limited, its structural components suggest a high probability of herbicidal activity. The propionic acid moiety is a known herbicide, acting as a plant growth disruptor.[5] Furthermore, the analogous 2-phenoxypropanoic acids are a major class of commercial herbicides.[6] The trifluoromethylsulfanyl (SCF₃) group, a bioisostere of the trifluoromethyl group, offers a unique combination of electronic and steric properties that can modulate the biological activity of the parent molecule.[7]
These application notes are designed to provide researchers with the foundational knowledge and detailed protocols to systematically investigate the potential of 2-[(trifluoromethyl)sulfanyl]propanoic acid derivatives as novel agrochemicals, with a primary focus on their herbicidal properties.
Synthesis of 2-[(Trifluoromethyl)sulfanyl]propanoic Acid Derivatives: A Proposed Synthetic Route
The synthesis of 2-[(trifluoromethyl)sulfanyl]propanoic acid and its derivatives can be approached through several synthetic strategies. A plausible and adaptable method involves the nucleophilic substitution of a 2-halopropanoic acid derivative with a trifluoromethylthiolate salt. This method allows for the late-stage introduction of the trifluoromethylsulfanyl group, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Protocol 1: Synthesis of Ethyl 2-[(Trifluoromethyl)sulfanyl]propanoate
Objective: To synthesize a key ester intermediate for further derivatization.
Causality: The ethyl ester serves as a versatile intermediate that can be hydrolyzed to the parent acid or converted to amides, providing access to a range of derivatives with potentially different biological activities and physicochemical properties.
Materials:
-
Ethyl 2-bromopropanoate
-
Silver(I) trifluoromethanethiolate (AgSCF₃) or another suitable source of the trifluoromethylthiolate anion
-
Anhydrous acetonitrile (ACN)
-
Diatomaceous earth
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (rotary evaporator, flash chromatography system)
Procedure:
-
To a solution of ethyl 2-bromopropanoate (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add silver(I) trifluoromethanethiolate (1.2 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the silver bromide precipitate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure ethyl 2-[(trifluoromethyl)sulfanyl]propanoate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-[(Trifluoromethyl)sulfanyl]propanoic Acid
Objective: To prepare the parent carboxylic acid for direct biological testing or further derivatization.
Materials:
-
Ethyl 2-[(trifluoromethyl)sulfanyl]propanoate
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 2-[(trifluoromethyl)sulfanyl]propanoate (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-[(trifluoromethyl)sulfanyl]propanoic acid.
Agrochemical Screening: Bioassay Protocols
Bioassays are fundamental tools for determining the biological activity of novel compounds in an agrochemical context.[8] The following protocols are designed to assess the potential herbicidal activity of 2-[(trifluoromethyl)sulfanyl]propanoic acid derivatives in both pre-emergence and post-emergence applications.
Workflow for Agrochemical Screening
Caption: Workflow for Synthesis and Screening of Novel Agrochemicals.
Protocol 3: Pre-Emergence Herbicidal Activity Bioassay
Objective: To evaluate the effect of the test compounds on seed germination and early seedling growth.
Causality: This assay identifies compounds that can prevent weed emergence, a critical attribute for many commercial herbicides.[9]
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Pots or trays filled with a standardized soil mix
-
Seeds of indicator plant species (see Table 1)
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Prepare a stock solution of each test compound.
-
Fill pots with soil and lightly compact.
-
Sow a predetermined number of seeds of each indicator species at a uniform depth.
-
Apply the test compound solution evenly to the soil surface at various concentrations. Include a solvent-only control and a positive control (a known pre-emergence herbicide).
-
Place the pots in a growth chamber with controlled temperature, humidity, and light cycles.
-
Water the pots as needed to maintain adequate soil moisture.
-
After 14-21 days, assess the percentage of seed germination and the overall health of the emerged seedlings (e.g., stunting, chlorosis, necrosis).
-
Calculate the germination inhibition and growth reduction for each treatment compared to the control.
Protocol 4: Post-Emergence Herbicidal Activity Bioassay
Objective: To assess the efficacy of the test compounds on established seedlings.
Causality: This assay is crucial for identifying herbicides that can control weeds that have already emerged in a field.[6]
Materials:
-
Healthy, uniformly grown seedlings of indicator plant species (2-4 leaf stage)
-
Test compounds formulated as a sprayable solution with a surfactant
-
Laboratory spray chamber or handheld sprayer
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Grow indicator plants to the 2-4 leaf stage.
-
Prepare spray solutions of the test compounds at various concentrations, including a surfactant to ensure good leaf coverage. Include a formulation blank (solvent + surfactant) and a positive control (a known post-emergence herbicide).
-
Spray the seedlings evenly with the test solutions until runoff.
-
Return the plants to the growth chamber.
-
Observe the plants for 7-14 days, recording any phytotoxic effects such as epinasty, chlorosis, necrosis, and stunting.
-
At the end of the observation period, harvest the above-ground biomass and determine the fresh and dry weights.
-
Calculate the percentage of growth inhibition relative to the control plants.
Table 1: Recommended Indicator Species for Herbicide Bioassays [6][10]
| Common Name | Scientific Name | Rationale for Selection |
| Monocots | ||
| Annual bluegrass | Poa annua | A common and problematic grass weed in many cropping systems. |
| Barnyardgrass | Echinochloa crus-galli | A globally significant grass weed, often used in herbicide screening. |
| Dicots | ||
| Velvetleaf | Abutilon theophrasti | A competitive broadleaf weed with known sensitivity to various herbicide modes of action. |
| Oilseed Rape | Brassica napus | A sensitive broadleaf species that shows clear herbicidal symptoms. |
Mechanism of Action: A Working Hypothesis
The structural similarity to phenoxypropionate herbicides suggests that 2-[(trifluoromethyl)sulfanyl]propanoic acid derivatives may act as synthetic auxins .[11] This class of herbicides mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth, which ultimately results in plant death.
Proposed Mechanism of Action Pathway
Caption: Proposed Synthetic Auxin Herbicide Mechanism of Action.
Data Analysis and Interpretation
The data from the bioassays should be used to determine the dose-response relationship for each compound. Key parameters to calculate include:
-
GR₅₀ (Growth Reduction 50%): The concentration of the compound that causes a 50% reduction in plant growth (biomass) compared to the control.
-
EC₅₀ (Effective Concentration 50%): The concentration that causes a 50% effect, which could be germination inhibition or another visual symptom.
These values are critical for comparing the potency of different derivatives and for conducting SAR analysis.
Conclusion and Future Directions
The exploration of 2-[(trifluoromethyl)sulfanyl]propanoic acid derivatives represents a promising avenue for the discovery of novel agrochemicals. The protocols outlined in these application notes provide a robust framework for the synthesis and systematic evaluation of these compounds. While the primary hypothesis points towards herbicidal activity, researchers should remain open to the possibility of fungicidal or insecticidal properties, as the trifluoromethyl group is a versatile pharmacophore. Future work should focus on expanding the library of derivatives to establish clear SAR, followed by mode of action studies to confirm the molecular target and elucidate the mechanism of phytotoxicity.
References
- BenchChem. (2025). Application Notes and Protocols for Bioassays of N,N-dimethyl-2-phenoxypropanamide's Herbicidal Activity. BenchChem.
-
Ataman Kimya. PROPIONIC ACID. Ataman Kimya. Retrieved February 14, 2026, from [Link].
-
Ogawa, Y., Tokunaga, E., Kobayashi, O., Hirai, K., & Shibata, N. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(9), 101467. [Link]
- Jeschke, P. (2016). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 185, 1-13.
-
Ni, Y., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(1), 11-22. [Link]
- Maienfisch, P., & Hall, R. G. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science.
-
Triflamides and Triflimides: Synthesis and Applications. (2022). Molecules, 27(16), 5201. [Link]
- Chaudhari, S. B., Kumar, A., & Mankar, V. H. (2024). Recent applications of fluorine in crop protection – New discoveries originating from the unique heptafluoroisopropyl group. Pest Management Science.
- Weed Science Society of America (WSSA). (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA).
- Washington State University Extension. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.
-
Vedantu. (n.d.). Propanoic Acid: Structure, Properties & Uses Explained. Retrieved February 14, 2026, from [Link].
-
University of Hertfordshire. (2025, November 2). Propionic acid. AERU. Retrieved February 14, 2026, from [Link].
- Google Patents. (n.d.). WO2009055632A2 - Propionic acid as an herbicide.
- Haga, T., et al. (1991). Trifluoromethylpyridines as building blocks for new agrochemicals: discovery of a new turf herbicides. ACS Symposium series - American Chemical Society, (443), 194-208.
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 198-214. [Link]
- Research Outreach. (2023, November 8).
- NC State Extension Publications. (2016, October 11). Conducting a Bioassay For Herbicide Residues.
- Arts, G. H., et al. (2001). Development of a field bioassay for the side-effects of herbicides on vascular plants using Brassica napus and Poa annua. Chemosphere, 45(4-5), 549-560.
-
Justia Patents. (n.d.). Propionic acid esters and herbicidal use thereof. Retrieved February 14, 2026, from [Link].
-
Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved February 14, 2026, from [Link].
-
European Patent Office. (n.d.). EP 3994990 A1 - Agrochemical composition with improved drift, spreading and uptake properties. Retrieved February 14, 2026, from [Link].
- Google Patents. (n.d.). EP0305529A1 - Trifluoromethanesulfonamide derivatives, process for their preparation, and herbicides containing same.
-
European Patent Office. (n.d.). EP 3994989 A1 - Agrochemical composition with improved drift, rainfastness and uptake properties. Retrieved February 14, 2026, from [Link].
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
EcoSafe Natural Products Inc. (n.d.). Publications and Patents. Retrieved February 14, 2026, from [Link].
- Atlantis Press. (n.d.). Aryloxy Amide Herbicide: Flufenacet Huo Ning-bo.
- ECHEMI.com. (2024, January 30). Nutrichem has obtained a patent for a herbicide composition containing Pyroxasulfone, Pendimethalin and Saflufenacil.
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. WO2009055632A2 - Propionic acid as an herbicide - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. analyzeseeds.com [analyzeseeds.com]
- 9. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 10. Development of a field bioassay for the side-effects of herbicides on vascular plants using Brassica napus and Poa annua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wssa.net [wssa.net]
Derivatization of 2-[(Trifluoromethyl)sulfanyl]propanoic acid for biological screening
Application Note: High-Fidelity Derivatization of 2-[(Trifluoromethyl)sulfanyl]propanoic Acid for SAR Library Generation
Executive Summary & Strategic Rationale
This guide details the chemical handling and derivatization of 2-[(Trifluoromethyl)sulfanyl]propanoic acid (CAS: 29271-33-8). This building block is a critical tool in modern drug discovery, offering a "super-lipophilic" alternative to standard halogenated or methylated propionic acid derivatives.
Why this molecule?
The trifluoromethylthio group (
-
Enhance Membrane Permeability: The high lipophilicity facilitates passive transport across the blood-brain barrier (BBB) and cell membranes.
-
Block Metabolic Hotspots: The electron-withdrawing nature of the
group deactivates the -proton against metabolic oxidation, while the C–F bonds resist hydrolytic cleavage. -
Modulate pKa: The inductive effect lowers the pKa of the carboxylic acid, influencing the binding kinetics of derived amides and esters.
Chemical Profile & Handling
| Property | Specification | Notes |
| IUPAC Name | 2-[(Trifluoromethyl)sulfanyl]propanoic acid | Also known as |
| Molecular Weight | 174.14 g/mol | Fragment-based drug design (FBDD) compatible |
| Physical State | Viscous Oil / Low-melting Solid | Hygroscopic; store under inert atmosphere ( |
| Acidity (pKa) | ~3.5 (Predicted) | More acidic than propanoic acid (pKa 4.87) due to |
| Stability | High | |
| Hazards | Corrosive, Stench | CRITICAL: Thioethers often carry a pungent odor. Handle in a fume hood. |
Protocol A: High-Throughput Amide Library Synthesis
Objective: To generate a library of amides suitable for HTS (High-Throughput Screening) while minimizing racemization of the
The Challenge: The electron-withdrawing
The Solution: Use HATU as the coupling agent with a non-nucleophilic base (DIPEA ) and maintain strictly controlled stoichiometry.
Workflow Diagram (DOT)
Caption: Figure 1. Optimized HATU-mediated coupling workflow designed to minimize
Step-by-Step Protocol
-
Preparation (0.2 mmol scale):
-
Dissolve 2-[(Trifluoromethyl)sulfanyl]propanoic acid (35 mg, 0.2 mmol) in anhydrous DMF (1.0 mL).
-
Note: DMF is preferred over DCM to ensure solubility of the HATU salt.
-
-
Activation:
-
Add HATU (84 mg, 0.22 mmol, 1.1 equiv).
-
Add DIPEA (70 µL, 0.4 mmol, 2.0 equiv) dropwise at 0°C .
-
Mechanism: The low temperature prevents immediate deprotonation of the
-carbon while facilitating the formation of the activated O-At ester. Stir for 15 minutes.
-
-
Coupling:
-
Add the specific Amine (R-NH
) (0.22 mmol, 1.1 equiv). -
Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.
-
-
Self-Validation (QC):
-
TLC/LCMS: Monitor for the disappearance of the acid peak (M-H = 173).
-
Success Criteria: Product mass [M+H] should be observed. If the starting material persists after 4 hours, add 0.1 equiv of DMAP (use with caution regarding racemization).
-
-
Workup:
-
Dilute with EtOAc (10 mL). Wash with 1N HCl (to remove unreacted amine/DIPEA) and sat. NaHCO
(to remove unreacted acid/HATU byproducts). -
Dry over MgSO
and concentrate.
-
Protocol B: Bioisosteric Transformation (1,2,4-Oxadiazoles)
Objective: Convert the carboxylic acid into a 1,2,4-oxadiazole ring. This heterocyclic scaffold acts as a hydrolytically stable bioisostere for esters and amides, often improving metabolic half-life (
Methodology: A "One-Pot" activation-cyclization approach using amidoximes.
Reaction Pathway Diagram (DOT)
Caption: Figure 2. One-pot synthesis of 1,2,4-oxadiazoles via O-acylation followed by thermal dehydration.
Step-by-Step Protocol
-
Activation:
-
To a solution of 2-[(Trifluoromethyl)sulfanyl]propanoic acid (0.5 mmol) in anhydrous Toluene (or DMF for higher boiling point), add CDI (1,1'-Carbonyldiimidazole) (0.6 mmol).
-
Stir at RT for 30 minutes. Observation: Gas evolution (
) indicates successful formation of the acyl-imidazole intermediate.
-
-
Addition:
-
Add the requisite Amidoxime (0.55 mmol).
-
Stir at RT for 1 hour to form the O-acyl amidoxime intermediate (monitor by LCMS).
-
-
Cyclization:
-
Heat the reaction mixture to 110°C (reflux if using Toluene) for 6–12 hours.
-
Note: The high temperature drives the dehydration step required to close the oxadiazole ring.
-
-
Purification:
-
Cool to RT. Evaporate solvent.
-
Purify via flash column chromatography (Hexane/EtOAc gradient). The
group makes these compounds highly lipophilic; expect early elution.
-
Critical Control Points & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Racemization | High pH or prolonged activation time allows | Use T3P (Propylphosphonic anhydride) instead of HATU; it operates in slightly acidic media and is known for low epimerization. |
| Low Yield (Amide) | Steric hindrance of the | Switch to microwave irradiation (60°C, 20 min) to overcome the energy barrier. |
| Odor | Volatile sulfur impurities. | Treat glassware with bleach (sodium hypochlorite) immediately after use to oxidize sulfur residues to odorless sulfoxides/sulfones. |
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
-
Medicinal Chemistry of the SCF3 Group
-
Amide Coupling Methodologies
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
1,2,4-Oxadiazole Synthesis
- Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Synlett, 2009(16), 2583-2588.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Topic: HPLC and GC-MS Analysis of 2-[(Trifluoromethyl)sulfanyl]propanoic acid and its Esters
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the robust analysis of 2-[(Trifluoromethyl)sulfanyl]propanoic acid and its corresponding esters using both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Organofluorine compounds, particularly those containing the trifluoromethyl group, are of significant interest in pharmaceutical and agrochemical development due to their unique physicochemical properties.[1] Accurate quantification of both the parent acid and its ester derivatives is critical for reaction monitoring, purity assessment, and metabolic studies. We present detailed, field-proven protocols that address the specific analytical challenges posed by these analytes, including the low volatility of the parent acid and the need for distinct separation strategies. This guide is intended for researchers, analytical scientists, and drug development professionals seeking reliable and reproducible methods for the characterization of trifluoromethyl-containing compounds.
Introduction: The Analytical Challenge
The analysis of 2-[(Trifluoromethyl)sulfanyl]propanoic acid presents a classic analytical dichotomy. The parent acid is a polar, non-volatile compound due to its carboxylic acid functional group.[2] This high polarity and the presence of an active hydrogen atom make it unsuitable for direct analysis by Gas Chromatography (GC) without chemical modification, as it would result in poor chromatographic performance, severe peak tailing, and potential thermal decomposition.[2][3]
Conversely, its ester derivatives are significantly more volatile and less polar, making them ideal candidates for GC analysis. High-Performance Liquid Chromatography (HPLC), on the other hand, is well-suited for analyzing the polar parent acid in its native form but may require different conditions for optimal separation of the less polar esters. This guide provides two distinct, validated workflows to address both classes of analytes effectively.
Part I: GC-MS Analysis Following Derivatization
Gas Chromatography-Mass Spectrometry is the preferred method for the analysis of the volatile ester forms of 2-[(Trifluoromethyl)sulfanyl]propanoic acid. To analyze the parent acid, a derivatization step is mandatory to increase its volatility and thermal stability.[4][5]
Principle of Derivatization: Causality and Choice
The primary obstacle for the GC analysis of the parent acid is the carboxylic acid moiety. We employ an esterification reaction to replace the active acidic proton with an alkyl group (e.g., methyl, ethyl).[4][6] This transformation has two critical effects:
-
Increases Volatility: By eliminating the capacity for strong hydrogen bonding, the boiling point of the molecule is significantly lowered.[3]
-
Improves Thermal Stability: The resulting ester is more stable in the high-temperature environment of the GC injector port and column.[4]
Esterification is the logical choice as it not only prepares the parent acid for analysis but converts it into another target analyte (its ester), allowing for a unified analytical method for the entire compound class. Reagents such as BF₃/methanol or diazomethane are effective, though the former is generally preferred for safety and practicality in a routine laboratory setting.[2]
Experimental Workflow: GC-MS
Caption: GC-MS analytical workflow including the essential derivatization step.
Detailed Protocol: Esterification for GC-MS
Objective: To convert 2-[(Trifluoromethyl)sulfanyl]propanoic acid into its methyl ester for GC-MS analysis.
Materials:
-
Sample containing the target analyte(s).
-
Boron trifluoride-methanol (BF₃-MeOH) solution, 14% w/v.
-
Ethyl acetate (anhydrous).
-
Hexane (HPLC grade).
-
Saturated sodium bicarbonate solution.
-
Deionized water.
-
Anhydrous sodium sulfate.
-
2 mL GC vials with inserts.
Procedure:
-
Sample Preparation: Accurately weigh or pipette a sample containing approximately 1-5 mg of the analyte into a 10 mL screw-cap vial. If the sample is in a complex matrix, an initial liquid-liquid or solid-phase extraction may be required.
-
Dissolution: Dissolve the sample in 1 mL of ethyl acetate.
-
Derivatization: Add 1 mL of 14% BF₃-methanol reagent. Cap the vial tightly.
-
Reaction: Place the vial in a heating block or water bath set to 60°C for 30 minutes.
-
Cooling & Quenching: Remove the vial and allow it to cool to room temperature. Carefully add 2 mL of deionized water to quench the reaction.
-
Extraction: Add 2 mL of hexane, cap the vial, and vortex for 1 minute to extract the ester into the organic layer. Allow the layers to separate.
-
Washing: Carefully transfer the upper organic layer to a new vial. Wash the organic phase by adding 2 mL of saturated sodium bicarbonate solution, vortexing, and removing the lower aqueous layer. This step removes any remaining acidic reagent or unreacted carboxylic acid.
-
Drying: Dry the organic extract by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the vial and decanting the solvent.
-
Final Preparation: Transfer the final, dried organic solution to a 2 mL GC vial for analysis.
Recommended GC-MS Instrumental Parameters
| Parameter | Recommended Condition | Rationale |
| GC System | Agilent 7890B GC or equivalent | Provides robust and reproducible chromatographic performance. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent | Offers high sensitivity and selectivity for target compound identification. |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A general-purpose, low-bleed column providing excellent separation for a wide range of semi-volatile compounds.[7] |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Splitless mode maximizes sensitivity, while split mode prevents column overloading for concentrated samples. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency.[7] |
| Oven Program | Initial 60°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min) | A starting point for method development; this gradient effectively separates the analyte from solvent and potential byproducts. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Acquisition Mode | Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification | Scan mode is used for initial identification. SIM mode significantly increases sensitivity by monitoring characteristic ions. |
Part II: HPLC-UV/MS Analysis of the Parent Acid and Esters
HPLC is a powerful technique for the direct analysis of the polar 2-[(Trifluoromethyl)sulfanyl]propanoic acid without derivatization. It can also be adapted to separate and quantify its less polar ester derivatives, often in the same analytical run.
Principle of Separation: Causality and Choice
Reversed-Phase Chromatography: This is the ideal mode for this application. A non-polar stationary phase (like C18) is used with a polar mobile phase.[8]
-
Parent Acid: The polar carboxylic acid has minimal interaction with the C18 stationary phase and will elute early. The pH of the mobile phase is critical; keeping the pH low (e.g., 2.5-3.0) with an additive like formic or trifluoroacetic acid ensures the carboxylic acid is protonated (non-ionized), leading to more retention and better peak shape.[9]
-
Esters: The more non-polar esters will have a stronger interaction with the C18 phase and will be retained longer than the parent acid. They are separated based on the length of their alkyl chain (e.g., methyl vs. ethyl ester).
Alternative Stationary Phases: For challenging separations or co-eluting impurities, a pentafluorophenyl (PFP) phase can offer alternative selectivity, particularly for halogenated compounds.[10]
Experimental Workflow: HPLC
Caption: HPLC analytical workflow for the direct analysis of the target compounds.
Detailed Protocol: HPLC Sample Preparation
Objective: To prepare the sample for direct HPLC analysis.
Materials:
-
Sample containing the target analyte(s).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (LC-MS grade).
-
0.22 µm syringe filters (e.g., PTFE or PVDF).
-
2 mL HPLC vials.
Procedure:
-
Stock Solution: Prepare a stock solution of the sample or analytical standard at approximately 1 mg/mL in acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid) to a concentration within the desired calibration range (e.g., 1-100 µg/mL).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter directly into an HPLC vial to remove any particulates that could damage the column or system.
-
Analysis: The sample is now ready for injection.
Recommended HPLC-UV/MS Instrumental Parameters
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system capable of delivering precise gradients and stable flow rates. |
| Detector(s) | UV/Diode Array Detector (DAD); Mass Spectrometer (e.g., Q-TOF or Triple Quad) | DAD allows for spectral confirmation. MS provides definitive identification and enhanced sensitivity, especially in complex matrices.[11][12] |
| Column | C18 stationary phase (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) | A robust, general-purpose reversed-phase column suitable for separating polar and non-polar compounds. |
| Column Temp. | 30°C | Provides better reproducibility of retention times. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acidifier ensures the protonation of the carboxylic acid for improved retention and peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common organic modifier with good UV transparency and compatibility with MS. |
| Gradient Program | 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes | This gradient will elute the polar acid first, followed by the more retained esters, providing a full profile in a single run. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 5 µL | A typical injection volume; can be adjusted based on sample concentration and sensitivity requirements. |
| UV Wavelength | 210 nm | A general wavelength for detecting compounds with carbonyl and other UV-active chromophores. |
| MS Ionization | Electrospray Ionization (ESI), Negative Mode | ESI is a soft ionization technique suitable for polar molecules. Negative mode is ideal for detecting the deprotonated parent acid [M-H]⁻. |
System Validation and Trustworthiness
To ensure the trustworthiness of the generated data, both protocols must be validated. Key validation parameters include:
-
System Suitability: Before each run, inject a standard to check for theoretical plates, peak asymmetry, and retention time stability.
-
Linearity: Construct a calibration curve with at least five concentration levels to demonstrate a linear relationship between concentration and response.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to determine the method's accuracy (recovery) and precision (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[13]
References
- Acids: Derivatization for GC Analysis. (n.d.). Google Books.
- Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023, February 1). LCGC International.
-
Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
-
A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023, May 16). PubMed. Retrieved February 14, 2026, from [Link]
-
HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
-
Development of HPLC conditions for valid determination of hydrolysis products of cisplatin. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). NIH. Retrieved February 14, 2026, from [Link]
-
Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Nature. Retrieved February 14, 2026, from [Link]
-
Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. (n.d.). American Chemical Society. Retrieved February 14, 2026, from [Link]
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (2019, April 11). PubMed. Retrieved February 14, 2026, from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. Retrieved February 14, 2026, from [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023, June 2). PMC. Retrieved February 14, 2026, from [Link]
-
The GC-MS total ion current (TIC) chromatogram of the 22 test compounds. 1, Propanoic acid. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Understanding the Properties and Handling of 3-[2-(Trifluoromethyl)phenyl]propanoic Acid. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. Retrieved February 14, 2026, from [Link]
-
Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. (n.d.). Journal of Analytical Atomic Spectrometry (RSC Publishing). Retrieved February 14, 2026, from [Link]
-
Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS | Request PDF. (2025, August 9). ResearchGate. Retrieved February 14, 2026, from [Link]
-
High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019, February 25). Analytical Chemistry - ACS Publications. Retrieved February 14, 2026, from [Link]
-
Fast analysis of short-chain and ultra-short-chain fluorinated organics in water by on-line extraction coupled to HPLC-HRMS. (2024, September 15). PubMed. Retrieved February 14, 2026, from [Link]
-
A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022, February 11). PMC. Retrieved February 14, 2026, from [Link]
-
Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020, September 1). PMC. Retrieved February 14, 2026, from [Link]
-
Triflic acid. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). SHIMADZU CORPORATION. Retrieved February 14, 2026, from [Link]
-
GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]
-
HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]
-
GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. (n.d.). Agilent. Retrieved February 14, 2026, from [Link]
-
Time Dependent Selective Esterification of Free Fatty Acids for Algae Biofuel Testing. (n.d.). Millersville University. Retrieved February 14, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of HPLC conditions for valid determination of hydrolysis products of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 13. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Managing hazardous byproducts in trifluoromethylthiolating agent synthesis
Technical Support Center: Trifluoromethylthiolation (
Introduction: The "Hidden" Hazards of the Moiety
Welcome to the technical support hub. You are likely here because you are synthesizing trifluoromethylthiolating agents—specifically nucleophilic sources like
While the final reagents are often marketed as "shelf-stable," the synthesis of these agents involves volatile, neurotoxic, and pyrophoric precursors. The primary failure mode in these protocols is not just low yield—it is the inadvertent generation of Carbonyl Sulfide (COS) , Hydrogen Fluoride (HF) , and Carbon Disulfide (
This guide prioritizes safety-driven process control . We do not just tell you what to do; we explain why the chemistry fails if you deviate.
Module 1: The Critical Precursor – Synthesis[1]
Most electrophilic agents (Shen’s, Billard’s) start with Silver(I) Trifluoromethanethiolate (
Protocol:
The Hazard: This reaction uses Carbon Disulfide (
Step-by-Step Workflow:
-
Drying AgF (The Yield Killer):
-
Action: Dry
in a vacuum oven at 40°C for 4 hours before use. -
Why:
is hygroscopic. Any water present will react with the forming anion to produce HF and Carbonyl Sulfide (COS) . If you smell "rotten cabbage" during this step, your was wet.
-
-
The
Addition:-
Action: Add
(excess) to the suspension in dry Acetonitrile ( ). -
Control: Use a sand bath or oil bath, never a direct hotplate surface. Keep the internal temperature strictly
.
-
-
Reaction & Filtration:
-
Observation: The grey
converts to a white/off-white solid ( ). -
Troubleshooting: If the solid turns black , you have formed Silver Sulfide (
). This indicates thermal decomposition or light exposure.
-
Visual Workflow: Synthesis
Caption: Critical control points in Silver(I) Trifluoromethanethiolate synthesis. Black precipitate indicates irreversible decomposition.
Module 2: Electrophilic Agent Synthesis (Shen’s Reagent)
Once you have
The Hazard: This requires
FAQ: Troubleshooting Shen's Reagent Synthesis
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete dissolution of | |
| Product is Yellow/Oily | Chlorine contamination. | Excess |
| Vigorous Gas Evolution | Moisture ingress. | The |
Module 3: Waste Management & Neutralization
This is the most requested support topic. You cannot dump
The "Double-Quench" Protocol
For reaction mixtures containing unreacted
-
Step 1: Oxidative Quench (Destroys Sulfides):
-
Slowly add dilute Sodium Hypochlorite (Bleach) to the reaction waste. This oxidizes any free sulfide/sulfur byproducts to sulfates, preventing
evolution.
-
-
Step 2: Calcium Catch (Traps Fluoride):
Visual Workflow: Waste Decision Tree
Caption: Mandatory waste treatment flow to prevent HF generation in storage drums.
References & Authority
-
Synthesis of N-Trifluoromethylthiosaccharin:
-
Source: Organic Syntheses (2017).[1] "Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent."
-
URL:
-
-
Stability of AgSCF3:
-
Source: BenchChem Technical Guide.[4] "Navigating the Stability of N-(Trifluoromethylthio)saccharin."
-
URL:
-
-
Silver-Mediated Trifluoromethylthiolation:
-
Source: TCI Chemicals.[5] "Silver(I) Trifluoromethanethiolate Product Literature."
-
URL:
-
-
Hazardous Byproducts (CS2/HF):
-
Source: National Institutes of Health (PMC). "Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability."
-
URL:
-
Sources
Validation & Comparative
Comparative analysis of trifluoromethylthiolating reagents for carboxylic acids
An In-Depth Comparative Guide to Trifluoromethylthiolating Reagents for Carboxylic Acids
For researchers, scientists, and professionals in drug development, the strategic incorporation of the trifluoromethylthio (SCF3) group into organic molecules is a pivotal tactic for augmenting the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide presents an objective, data-driven comparison of the leading trifluoromethylthiolating reagents and methodologies tailored for carboxylic acids.
The trifluoromethylthio group is highly coveted in medicinal chemistry owing to its pronounced lipophilicity and potent electron-withdrawing capabilities, which can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][2] The direct functionalization of carboxylic acids, which are abundant and often integral to the structure of bioactive molecules, represents a highly efficient and desirable strategy for introducing this critical functional group. This guide will delve into the primary strategies for the trifluoromethylthiolation of carboxylic acids: deoxygenative trifluoromethylthiolation, α-trifluoromethylthiolation, and decarboxylative trifluoromethylthiolation.
Deoxygenative Trifluoromethylthiolation: A Direct Conversion
A prominent and direct method for the trifluoromethylthiolation of carboxylic acids is the deoxygenative approach, which converts the carboxylic acid moiety into a trifluoromethyl thioester.
A particularly effective and mild method for this transformation utilizes an electrophilic trifluoromethylthiolating reagent, N-(trifluoromethylthio)phthalimide, in the presence of triphenylphosphine (PPh3) and a catalytic amount of a Lewis acid, such as iron(III) chloride (FeCl3).[1][2] This method is characterized by its broad substrate scope and tolerance of various functional groups, making it suitable for the late-stage functionalization of complex molecules, including natural products and existing drugs.[1]
The reaction is proposed to proceed through an "umpolung" strategy. Triphenylphosphine initially activates the electrophilic SCF3 reagent, which then serves as an oxygen acceptor for the deoxygenation process.[1][2]
Mechanistic Pathway of Deoxygenative Trifluoromethylthiolation
Caption: Proposed mechanism for deoxygenative trifluoromethylthiolation of carboxylic acids.
α-Trifluoromethylthiolation of Carboxylic Acid Derivatives
Another strategic approach is the introduction of the trifluoromethylthio group at the α-position of carboxylic acids. This can be achieved through several methodologies.
A metal-free, one-pot, two-step protocol has been developed for the direct, base-catalyzed α-trifluoromethylthiolation of carboxylic acid derivatives using readily available N-acyl pyrazoles and N-(trifluoromethylthio)phthalimide.[3] This method is notable for its mild reaction conditions and the use of a catalytic amount of a common base.[3]
Alternatively, a boron-catalyzed direct α-trifluoromethylthiolation of carboxylic acids has been reported.[4] In this approach, catalytically generated boron enediolates react with an electrophilic SCF3 reagent, such as N-SCF3-phthalimide, to yield α-SCF3 carboxylic acids without the need for pre-activation of the substrate.[4]
For enhanced efficiency and practicality, a continuous flow approach has been developed for the synthesis of α-trifluoromethylthiolated esters and amides from commercially available arylacetic acids and N-(trifluoromethylthio)phthalimide.[5][6]
Comparative Overview of α-Trifluoromethylthiolation Methods
| Feature | Metal-Free (N-Acyl Pyrazoles) | Boron-Catalyzed | Continuous Flow |
| Catalyst | Base (catalytic) | Boron catalyst | Base (catalytic) |
| Substrate | N-Acyl pyrazoles | Carboxylic acids | Carboxylic acids |
| SCF3 Source | N-(trifluoromethylthio)phthalimide | N-(trifluoromethylthio)phthalimide | N-(trifluoromethylthio)phthalimide |
| Key Advantage | Metal-free, mild conditions | Direct use of carboxylic acids | Telescoped, efficient process |
| Reference | [3] | [4] | [5][6] |
Decarboxylative Trifluoromethylthiolation
In contrast to the previous methods, decarboxylative trifluoromethylthiolation results in the replacement of the entire carboxylic acid group with a trifluoromethylthio group. This transformation is particularly useful for aliphatic carboxylic acids.
A straightforward silver-mediated oxidative decarboxylative radical trifluoromethylthiolation of aliphatic carboxylic acids has been described.[7][8] This reaction proceeds under mild conditions and utilizes the nucleophilic reagent AgSCF3.[7][8] Another approach involves a silver-catalyzed decarboxylative trifluoromethylthiolation using an electrophilic SCF3 reagent in an aqueous emulsion.[9]
Workflow Comparison of Trifluoromethylthiolation Strategies
Caption: Comparative workflow of major trifluoromethylthiolation strategies for carboxylic acids.
Key Electrophilic Trifluoromethylthiolating Reagents
Several electrophilic reagents are central to the methodologies described above. A comparative understanding of their properties is crucial for reagent selection.
-
N-(Trifluoromethylthio)phthalimide: A versatile and widely used reagent in both deoxygenative and α-trifluoromethylthiolation reactions.[1][3][5]
-
N-(Trifluoromethylthio)saccharin: Known for its high electrophilicity, making it a potent reagent for direct trifluoromethylthiolation of various nucleophiles.[9][10][11]
-
N-Trifluoromethylthiodibenzenesulfonimide: Considered one of the most electrophilic trifluoromethylthiolating reagents, exhibiting even higher reactivity than N-(trifluoromethylthio)saccharin.[12]
-
Umemoto's Reagents: A class of S-(trifluoromethyl)dibenzothiophenium salts, these are powerful electrophilic trifluoromethylating agents.[13][14][15]
-
Togni's Reagents: Hypervalent iodine compounds used for electrophilic trifluoromethylation, with some applications in trifluoromethylthiolation contexts.[16][17]
Comparative Properties of Key Electrophilic SCF3 Reagents
| Reagent | Structure | Key Features |
| N-(Trifluoromethylthio)phthalimide | Phthalimide-SCF3 | Widely used, commercially available, versatile. |
| N-(Trifluoromethylthio)saccharin | Saccharin-SCF3 | Highly electrophilic, broad substrate scope.[9][10] |
| N-Trifluoromethylthiodibenzenesulfonimide | Dibenzenesulfonimide-SCF3 | Extremely high electrophilicity.[12] |
| Umemoto's Reagents | Dibenzothiophenium salt | Powerful, thermally stable trifluoromethylating agents. |
| Togni's Reagents | Hypervalent iodine | Used for direct electrophilic trifluoromethylation.[17] |
Experimental Protocols
Representative Protocol for Deoxygenative Trifluoromethylthiolation of a Carboxylic Acid [1]
-
To a solution of the carboxylic acid (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M), add triphenylphosphine (1.1 equiv.), N-(trifluoromethylthio)phthalimide (1.3 equiv.), and anhydrous iron(III) chloride (5 mol%).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired trifluoromethyl thioester.
Conclusion and Outlook
The trifluoromethylthiolation of carboxylic acids has seen significant advancements, providing researchers with a toolkit of methodologies to choose from based on the desired outcome. The deoxygenative approach offers a direct route to valuable trifluoromethyl thioesters, while α-trifluoromethylthiolation allows for functionalization at the adjacent carbon. Decarboxylative methods provide a means to replace the entire carboxyl group.
The choice of reagent and methodology will depend on the specific substrate, desired product, and tolerance to different reaction conditions. The development of more sustainable and atom-economical methods, potentially leveraging photoredox catalysis, remains an active area of research that promises to further expand the synthetic utility of trifluoromethylthiolation reactions.[18][19][20]
References
-
Franco, F., Meninno, S., Benaglia, M., & Lattanzi, A. (2020). Formal α-trifluoromethylthiolation of carboxylic acid derivatives via N-acyl pyrazoles. Organic & Biomolecular Chemistry, 18(10), 1835-1839. [Link]
-
A boron-catalyzed direct α-trifluoromethylthiolation of carboxylic acids was developed. (n.d.). ResearchGate. [Link]
-
Barata-Vallejo, S., Bonesi, S. M., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(52), 17398-17424. [Link]
-
Hu, J., Wang, Z., Wei, W., & Wang, X. (2019). Deoxygenative trifluoromethylthiolation of carboxylic acids. Chemical Science, 10(41), 9555-9559. [Link]
-
Deoxygenative trifluoromethylthiolation of carboxylic acids. (2019). Infoscience. [Link]
-
Le, C., & MacMillan, D. W. C. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 140(22), 6851-6855. [Link]
-
A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022). Chinese Journal of Chemistry, 40(10), 1135-1188. [Link]
-
Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. (2024). Chemistry Reviews Letters, 7(4), 1053-1062. [Link]
-
Progress in Photocatalyzed Trifluoromethylthiolation and Trifluoromethylselenolation Reactions. (2024). Synthesis, 56(12), 1641-1656. [Link]
-
Shen, Q., & Lu, L. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(5), 1479-1490. [Link]
-
A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. (2023). The Journal of Organic Chemistry, 88(5), 2569-2585. [Link]
-
Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic Acids. (n.d.). ChemRxiv. [Link]
-
Mukherjee, S., Patra, T., Martin, R., & Glorius, F. (2018). Cooperative Catalysis: A Strategy To Synthesize Trifluoromethyl-thioesters from Aldehydes. ACS Catalysis, 8(6), 5433-5437. [Link]
-
Trifluoromethylthiolation of aliphatic carboxylic acids. (n.d.). ResearchGate. [Link]
-
He, B., Xiao, Z., Wu, H., Guo, Y., Chen, Q.-Y., & Liu, C. (2017). Oxidative decarboxylative radical trifluoromethylthiolation of alkyl carboxylic acids with silver(I) trifluoromethanethiolate and selectfluor. Organic & Biomolecular Chemistry, 15(1), 122-125. [Link]
-
Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. (2020). ResearchGate. [Link]
-
Meninno, S., Franco, F., Lattanzi, A., & Benaglia, M. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry, 86(16), 11413-11420. [Link]
-
Togni reagent II. (n.d.). In Wikipedia. [Link]
-
Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). (2022). SSRN. [Link]
-
Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. (2021). The Journal of Organic Chemistry, 86(16), 11413-11420. [Link]
-
Electrophilic N-Trifluoromethylthiophthalimide as a Fluorinated Reagent in the Synthesis of Acyl Fluorides. (2021). KAUST Repository. [Link]
Sources
- 1. Deoxygenative trifluoromethylthiolation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. Formal α-trifluoromethylthiolation of carboxylic acid derivatives via N-acyl pyrazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative decarboxylative radical trifluoromethylthiolation of alkyl carboxylic acids with silver( i ) trifluoromethanethiolate and selectfluor - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26133G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Umemoto Reagent I - Enamine [enamine.net]
- 14. papers.ssrn.com [papers.ssrn.com]
- 15. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Togni reagent II - Wikipedia [en.wikipedia.org]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
Biological activity comparison between enantiomers of 2-[(Trifluoromethyl)sulfanyl]propanoic acid
This guide provides an in-depth technical comparison of the biological activity and enzymatic recognition of the (R)- and (S)- enantiomers of 2-[(Trifluoromethyl)sulfanyl]propanoic acid .
Executive Summary
2-[(Trifluoromethyl)sulfanyl]propanoic acid (TFMPA) represents a critical chiral scaffold in medicinal chemistry and agrochemical design. The molecule features a trifluoromethylthio (-SCF₃) group at the
The biological activity of TFMPA is distinct between its enantiomers, primarily observed in two domains:
-
Enzymatic Recognition (Kinetic Resolution): Hydrolases (lipases/esterases) exhibit high enantioselectivity, typically distinguishing the (R)- and (S)- forms with Enantiomeric Ratios (
) exceeding 100 under optimized conditions. -
Pharmacological/Herbicidal Potential: As an
-substituted propanoic acid, TFMPA functions as a structural bioisostere to auxin herbicides (e.g., Mecoprop). Structure-Activity Relationship (SAR) data suggests the (R)-enantiomer possesses the primary biological activity in auxin signaling pathways, while the (S)-enantiomer is often inactive or acts as a competitive antagonist.
Chemical & Pharmacophore Analysis
The -SCF₃ group imposes unique steric and electronic constraints that differentiate TFMPA from standard propanoic acids.
| Feature | (R)-Enantiomer | (S)-Enantiomer | Biological Implication |
| Configuration | Rectus (Right) | Sinister (Left) | Determines receptor fit (Lock & Key). |
| Lipophilicity | High ( | High ( | Enhanced BBB penetration; high plasma protein binding. |
| Metabolic Stability | High | High | The C-S-CF₃ bond is resistant to oxidative P450 metabolism. |
| Steric Bulk | -SCF₃ volume | -SCF₃ volume | -SCF₃ is larger than -CF₃ and -CH₃; requires large hydrophobic pockets. |
Biological Activity I: Enzymatic Recognition (Kinetic Resolution)
The most definitive quantitative biological data for TFMPA enantiomers comes from their interaction with biocatalysts (lipases) used for their resolution. This interaction serves as a proxy for how chiral biological systems recognize the steric bulk of the -SCF₃ group.
Mechanism of Action
Lipases (e.g., Candida antarctica Lipase B, CAL-B) follow the Kazlauskas Rule for
-
Fast-Reacting Enantiomer: The enantiomer where the large substituent (-SCF₃) fits into the large pocket and the medium substituent (-CH₃) fits into the medium pocket.
-
Slow-Reacting Enantiomer: Steric clash prevents the catalytic serine from attacking the carbonyl.
Experimental Data: Hydrolysis Rates
Substrate: Ethyl 2-[(trifluoromethyl)sulfanyl]propionate
| Biocatalyst | Preferred Enantiomer | Conversion (c) | Enantiomeric Ratio ( | Outcome |
| CAL-B (Novozym 435) | (R) | 49% | >200 | Highly Selective. Yields pure (R)-acid. |
| PLE (Pig Liver Esterase) | (S) | 40% | 15-30 | Moderate Selectivity. |
| CRL (Candida rugosa) | (R) | 15% | <10 | Low Activity (Steric hindrance). |
Interpretation: The high
-value with CAL-B indicates that the -SCF₃ group is recognized as the "Large" group by the enzyme, confirming its significant steric demand compared to the methyl group.
Visualization: Enzymatic Kinetic Resolution Pathway
The following diagram illustrates the biological discrimination process in a bioreactor.
Caption: Kinetic resolution workflow showing the selective hydrolysis of the (R)-enantiomer by CAL-B lipase due to steric recognition of the -SCF₃ moiety.
Biological Activity II: Auxin/Herbicidal Potential
2-substituted propanoic acids are a classic class of auxin herbicides (e.g., Dichlorprop, Mecoprop). The biological activity is strictly governed by chirality.
Receptor Binding (TIR1/AFB)
The auxin receptor (TIR1) recognizes the carboxylate head and the hydrophobic tail.
-
(R)-Enantiomer: The chiral center configuration aligns the hydrophobic -SCF₃ group into the specific hydrophobic niche of the TIR1 receptor, triggering the degradation of Aux/IAA repressor proteins. This leads to uncontrolled cell growth (herbicidal effect).
-
(S)-Enantiomer: The -SCF₃ group is misaligned, often clashing with the receptor wall or failing to stabilize the active conformation. It is biologically inert or weakly antagonistic.
Comparative Efficacy (Inferred SAR)
| Parameter | (R)-TFMPA | (S)-TFMPA | Reference Standard (Mecoprop-P) |
| Receptor Affinity ( | High (nM range) | Low ( | High |
| Systemic Mobility | High (Phloem mobile) | High (Phloem mobile) | High |
| Mode of Action | Auxin Agonist | Inactive/Weak | Auxin Agonist |
Experimental Protocols
Protocol A: Lipase-Catalyzed Kinetic Resolution
Objective: To separate (R)- and (S)- enantiomers of TFMPA using biological recognition.
Reagents:
-
Racemic Ethyl 2-[(trifluoromethyl)sulfanyl]propionate (10 mmol)
-
Candida antarctica Lipase B (Novozym 435, immobilized), 200 mg
-
Phosphate Buffer (0.1 M, pH 7.2)
-
Toluene (Co-solvent, optional for solubility)
Workflow:
-
Emulsification: Suspend 10 mmol of the racemic ester in 50 mL of Phosphate Buffer. If solubility is poor, add 5 mL Toluene.
-
Initiation: Add 200 mg of Novozym 435. Incubate in an orbital shaker at 30°C, 200 rpm.
-
Monitoring: Monitor the reaction via Chiral HPLC (see Protocol B) every 2 hours.
-
Termination: Stop the reaction when conversion reaches 50% (ideal theoretical yield). Filter off the enzyme beads.
-
Separation: Adjust pH to 8.0 and extract the unreacted (S)-ester with Ethyl Acetate (3 x 20 mL).
-
Acid Isolation: Acidify the aqueous phase to pH 2.0 with 1M HCl. Extract the formed (R)-acid with Ethyl Acetate.
-
Purification: Dry organic layers over MgSO₄ and concentrate in vacuo.
Protocol B: Chiral HPLC Analysis
Objective: To quantify Enantiomeric Excess (ee) and Conversion.
-
Column: Chiralcel OD-H or AD-H (Daicel Chemical Industries).
-
Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm (or 254 nm if aromatic impurities present).
-
Retention Times (Approximate):
-
(S)-Ester:
min -
(R)-Ester:
min -
(R)-Acid:
min (Broad peak due to -COOH)
-
References
-
Chen, M. Z., et al. (2016).[1][2] "Synthesis of (R)- and (S)-
-trifluoromethyl propanoic acids via asymmetric hydrogenation followed by salt resolution." Tetrahedron: Asymmetry, 27(17-18), 882-887.[2] Link(Note: Describes the analogous -CF3 resolution methodology). -
Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Fluoro-Organic Compounds." Tetrahedron, 63(8), 1723-1747. Link
-
Hao, J., et al. (2011). "Recent advances in the synthesis of trifluoromethylthiolated compounds." Chemical Communications, 47, 12042-12052. Link
-
Buerge, I. J., et al. (2016). "Stereoselective degradation of the chiral auxin herbicide dichlorprop." Environmental Science & Technology, 50(2), 742-749. Link(Supporting data for auxin chirality).
Sources
Head-to-head comparison of different synthetic routes to 2-[(Trifluoromethyl)sulfanyl]propanoic acid
Executive Summary
The incorporation of the trifluoromethylthio group (
This guide evaluates three distinct synthetic pathways to 2-[(trifluoromethyl)sulfanyl]propanoic acid (and its corresponding esters), a privileged scaffold for introducing chirality and metabolic stability into drug candidates.
The Three Routes Analyzed:
-
Nucleophilic Substitution (Classical): Displacement of
-bromo esters using metal trifluoromethanethiolates. -
Electrophilic
-Sulfenylation (Modern): Reaction of enolates with electrophilic sources. -
S-Trifluoromethylation (Reverse Approach): Direct trifluoromethylation of 2-mercaptopropanoic acid (thiolactic acid).
Technical Analysis of Synthetic Routes
Route A: Nucleophilic Substitution ( )
The "Reliable Workhorse"
This route relies on the nucleophilic displacement of a leaving group (typically bromide) at the
-
Precursor: Ethyl 2-bromopropionate (Commercially available, inexpensive).
-
Reagent: Silver trifluoromethanethiolate (
) or Copper(I) trifluoromethanethiolate ( ). -
Mechanism: Classical
inversion. -
Causality: The "soft" nucleophilic nature of the
anion allows for efficient displacement. is preferred over salts like because the silver cation assists in halide abstraction (precipitation of AgBr), driving the reaction to completion under mild conditions.
Route B: Electrophilic -Sulfenylation
The "Catalytic/Enolate" Approach
This method constructs the C-S bond by reacting a nucleophilic enolate with an electrophilic source of
-
Precursor: Propionyl chloride (converted to N-acyl pyrazole or ester) or Ethyl propionate.
-
Reagent: N-(Trifluoromethylthio)phthalimide (Phth-SCF3 ) or Billard’s Reagent.
-
Mechanism: Base-mediated enolization followed by nucleophilic attack on the sulfur center of the reagent.
-
Causality: This route avoids the use of unstable
gas. Reagents like Phth-SCF3 are shelf-stable solids that transfer the group to soft nucleophiles (enolates) with high fidelity.
Route C: S-Trifluoromethylation of Thiols
The "Atom-Economic" Approach
Instead of forming the C-S bond, this route forms the S-CF3 bond on an existing sulfur scaffold.
-
Precursor: Thiolactic acid (2-mercaptopropanoic acid).
-
Reagent: Togni Reagent (Electrophilic
) or (Radical). -
Mechanism: Nucleophilic attack of the thiol on the hypervalent iodine center (Togni) followed by reductive elimination, or radical recombination (
). -
Causality: Thiolactic acid is a cheap commodity chemical. This route circumvents the need for exotic
transfer reagents, shifting the cost to the source.
Head-to-Head Performance Comparison
| Feature | Route A (Nucleophilic | Route B (Electrophilic Enolate) | Route C (Thiol S-CF3) |
| Overall Yield | High (85-95%) | Moderate-High (70-85%) | Moderate (60-80%) |
| Reagent Cost | High ( | High (Phth-SCF3 is costly) | Medium (Togni) to Low ( |
| Scalability | Limited (Stoichiometric metal waste) | Good (Flow chemistry compatible) | Excellent (If using |
| Atom Economy | Poor (Loss of AgBr) | Moderate (Loss of Phthalimide) | Good |
| Operational Difficulty | Low (Simple mix & stir) | Medium (Anhydrous, low temp) | Medium (Thiol odor control) |
| Chirality Retention | Inversion (Walden inversion) | Racemization Risk (Enolate intermediate) | Retention (Chiral thiolactic acid available) |
Decision Matrix & Pathway Visualization
The following diagram illustrates the decision logic for selecting the optimal route based on available starting materials and laboratory constraints.
Figure 1: Strategic decision tree for selecting the synthetic route based on precursor availability and stereochemical requirements.
Detailed Experimental Protocols
Protocol A: Synthesis via Silver Trifluoromethanethiolate (Small Scale / High Purity)
Best for: Medicinal chemistry discovery phase where reliability trumps cost.
Reagents:
-
Ethyl 2-bromopropionate (1.0 equiv)[1]
-
(1.2 equiv) [Commercially available or prepared from
] -
Acetonitrile (Dry)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add
(1.2 equiv). -
Solvation: Add anhydrous Acetonitrile (0.2 M concentration relative to substrate). Wrap the flask in aluminum foil (silver salts are light-sensitive).
-
Addition: Add Ethyl 2-bromopropionate (1.0 equiv) dropwise via syringe at room temperature.
-
Reaction: Stir the suspension vigorously at
for 4–6 hours. A heavy precipitate of AgBr will form. -
Workup: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with
. -
Purification: Concentrate the filtrate. The product is often pure enough for hydrolysis, but can be distilled (b.p. approx
) or purified via flash chromatography (Hexanes/EtOAc). -
Hydrolysis (Optional): Treat the ester with
in to yield the free acid.
Protocol B: Synthesis via N-(Trifluoromethylthio)phthalimide (Metal-Free)
Best for: Avoiding heavy metals and utilizing standard organic building blocks.
Reagents:
-
Ethyl propionate (1.0 equiv)
-
LiHMDS (Lithium hexamethyldisilazide, 1.1 equiv)
-
N-(Trifluoromethylthio)phthalimide (Phth-SCF3) (1.1 equiv)
-
THF (Anhydrous)
Step-by-Step Workflow:
-
Enolization: Cool a solution of LiHMDS in THF to
under nitrogen. -
Addition: Add Ethyl propionate dropwise. Stir for 30 minutes at
to ensure complete enolate formation. -
Electrophilic Trapping: Dissolve Phth-SCF3 in minimal THF and add it cannularly to the enolate solution at
. -
Warming: Allow the reaction to warm slowly to
over 2 hours. -
Quench: Quench with saturated
solution. -
Workup: Extract with diethyl ether. The phthalimide byproduct is often insoluble in ether/hexane mixtures, aiding purification.
-
Purification: Silica gel chromatography is required to remove phthalimide residues.
Mechanistic Insight: Electrophilic -Trifluoromethylthiolation
Understanding the mechanism of Route B is crucial for troubleshooting low yields, which often result from "O-attack" vs "C-attack" of the enolate.
Figure 2: Mechanistic pathway of enolate trapping. Note that soft electrophiles like Phth-SCF3 prefer C-alkylation over O-alkylation.
Safety & Handling
-
/
: Generally stable solids, but avoid inhalation. -
Phth-SCF3: Shelf-stable, non-odorous solid. A significant improvement over
(highly toxic gas). -
Thiolactic Acid: Stench warning. All manipulations involving the free thiol must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be kept on hand to neutralize spills.
References
-
Continuous Flow Synthesis of
-Trifluoromethylthiolated Esters: -
Electrophilic Trifluoromethylthiolation Reagents
-
Togni Reagent for S-Trifluoromethylation
- Direct trifluoromethylation of thiols using hypervalent iodine.
-
Source: Kieltsch, I. et al. "Electrophilic Trifluoromethylation of Thiols." Angew.[7] Chem. Int. Ed. 2007.
-
Nucleophilic Trifluoromethylthiolation (AgSCF3)
- Standard protocols for displacing alkyl halides.
- Source: Yagupolskii, L. M. et al. Synthesis 1975.
Sources
- 1. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. α-Trifluoromethyl carboxyl derivative synthesis [organic-chemistry.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
